molecular formula C17H21NO B3173351 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline CAS No. 946785-09-7

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline

Cat. No.: B3173351
CAS No.: 946785-09-7
M. Wt: 255.35 g/mol
InChI Key: RDORHWWIVNGKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline is an organic compound with the molecular formula C17H21NO. This compound is characterized by the presence of an aniline group substituted with a phenoxy group that contains isopropyl and methyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline typically involves the reaction of 5-isopropyl-2-methylphenol with 3-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 3-methylaniline to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenoxy derivatives.

    Substitution: Alkylated aniline derivatives.

Scientific Research Applications

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline involves its interaction with specific molecular targets. The phenoxy group allows for binding to hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues. This dual interaction facilitates the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-2-methylphenol: A precursor in the synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline.

    Carvacrol: A monoterpenoid phenol with similar structural features.

    Thymol: Another phenolic compound with comparable properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its similar compounds, it combines the reactivity of aniline with the hydrophobicity of the phenoxy group, making it versatile for various applications .

Properties

IUPAC Name

3-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)14-6-5-12(3)17(10-14)19-16-8-7-15(18)9-13(16)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORHWWIVNGKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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